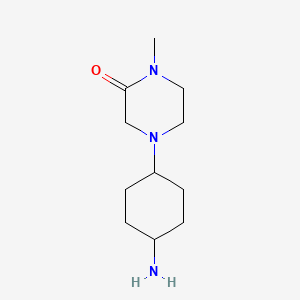

4-(4-Aminocyclohexyl)-1-methylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Aminocyclohexyl” is a chemical compound that is often used as an intermediate in the manufacture of medicinal products . It’s also an important intermediate in the synthesis of other complex organic compounds .

Synthesis Analysis

The synthesis of “4-Aminocyclohexyl” often starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution . The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol, for example by reaction in an acidic and/or alkaline medium with the release of the amino function .

Molecular Structure Analysis

The molecular formula of “4-Aminocyclohexyl” is C7H15NO . Its average mass is 129.200 Da and its monoisotopic mass is 129.115356 Da .

Scientific Research Applications

Pharmacophore Versatility in Medicinal Chemistry

The N-phenylpiperazine subunit, closely related to the chemical structure of interest, is highlighted for its versatility in medicinal chemistry. It has proven "druglikeness" and has been incorporated into compounds reaching late-stage clinical trials for the treatment of CNS disorders. This scaffold, through appropriate substitution, can yield new classes of hits and prototypes for various therapeutic fields beyond its traditional CNS applications. Its potential underutilization suggests ample opportunities for diversification in therapeutic applications, urging further exploration beyond its current confines (Maia, Tesch, & Fraga, 2012).

Role in DNA Interaction and Potential Applications

Another derivative, the synthetic dye Hoechst 33258, which is a N-methyl piperazine derivative, exhibits strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding characteristic is utilized in fluorescent DNA staining, contributing significantly to cell biology for chromosome and nuclear staining, among other applications. Hoechst derivatives also find uses in radioprotection and as topoisomerase inhibitors, indicating their broader utility in therapeutic and diagnostic fields (Issar & Kakkar, 2013).

Synthesis of Heterocyclic Compounds

The chemical structure of interest is also pertinent to the synthesis of heterocyclic compounds, a cornerstone in drug discovery. Compounds containing the 1,2,4-triazole scaffold, for example, demonstrate significant biological activity against cancer cells, microbes, and various diseases. Strategies for synthesizing these scaffolds using derivatives related to the compound have been detailed, emphasizing the importance of such chemical structures in the discovery of new drug candidates (Nasri, Bayat, & Kochia, 2021).

Safety And Hazards

properties

IUPAC Name |

4-(4-aminocyclohexyl)-1-methylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h9-10H,2-8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESIXIIXVICQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminocyclohexyl)-1-methylpiperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)